REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:15])[N:4]([CH3:14])[N:5]=[CH:6][C:7]=1[N:8]1[CH:12]=[CH:11][N:10]=[C:9]1[CH3:13].C(N(CC)CC)C>C(O)C.[Pd]>[CH3:14][N:4]1[C:3](=[O:15])[CH:2]=[C:7]([N:8]2[CH:12]=[CH:11][N:10]=[C:9]2[CH3:13])[CH:6]=[N:5]1
|
Name
|
4-chloro-2-methyl-5-(2-methyl-imidazol-1-yl)-2H-pyridazin-3-one
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1N1C(=NC=C1)C)C)=O
|
Name
|
|
Quantity
|
2.44 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.312 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred under hydrogen atmosphere for 15 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed twice with 10 ml of ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vaccuo
|
Type
|
WASH
|
Details
|
The organic phase was washed four times with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=CC1=O)N1C(=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.09 mmol | |
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |